![molecular formula C14H15NO2 B2897763 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] CAS No. 54621-12-4](/img/structure/B2897763.png)

1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]

Overview

Description

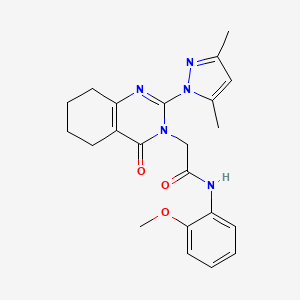

“1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]” is a chemical compound with the molecular formula C14H15NO2 . It is a derivative of carbazole . The compound has a molecular weight of 229.27 .

Synthesis Analysis

The synthesis of “1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]” involves several steps. In one method, phenylhydrazine is dissolved in dichloromethane, and magnesium sulfate is added. The mixture is stirred, filtered, and the filtrate is evaporated. The residue is then taken up in benzene, and zinc chloride is added. The mixture is heated under reflux for several hours .Molecular Structure Analysis

The InChI code for “1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]” is1S/C14H15NO2/c1-2-4-12-10(3-1)11-9-14(16-7-8-17-14)6-5-13(11)15-12/h1-4,15H,5-9H2 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

“1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]” is a powder at room temperature .Scientific Research Applications

Synthesis and Characterization

- Carbazole derivatives including 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] have been synthesized and characterized using spectroscopic techniques. These compounds, especially ethyl 2-(2,3,4,9-tetrahydrospiro[carbazole-1,2′-[1,3]dithiolane]-2-yl)acetate, demonstrated intermolecular interactions and stabilization energy dynamics due to their electronic structures (Serdaroğlu et al., 2021).

Catalytic Applications

- Silver(I)-catalyzed reactions involving tetrahydrospiro[carbazole-4,3′-indoline] scaffolds are key for synthesizing complex spirooxindole molecules, indicating the role of such structures in facilitating mild and efficient chemical syntheses (Sharma et al., 2016).

Stereochemistry and Synthesis Variants

- Research on diastereoselective synthesis involving tetrahydrospiro[carbazole-1,3'-indolines] highlights the versatility of these compounds in generating various isomers and derivatives through controlled chemical reactions (Wang et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] are currently unknown. This compound is a derivative of tetrahydrocarbazole, a motif that is ubiquitous in natural products and biologically active compounds . .

Mode of Action

The compound contains a dioxolane ring and an ethylacetate substituent, which point to opposite sides of the carbazole plane This structural feature may influence its interaction with potential targets

Biochemical Pathways

As a derivative of tetrahydrocarbazole, it may potentially influence pathways where tetrahydrocarbazole and its derivatives are involved . .

Pharmacokinetics

Its molecular weight is 229.28 , which is within the range generally favorable for oral bioavailability.

Properties

IUPAC Name |

spiro[1,2,4,9-tetrahydrocarbazole-3,2'-1,3-dioxolane] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-4-12-10(3-1)11-9-14(16-7-8-17-14)6-5-13(11)15-12/h1-4,15H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVAQBRMUPGCDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC3=C1NC4=CC=CC=C34)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897680.png)

![4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2897684.png)

![5-Benzyl-2-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2897685.png)

![5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2897687.png)

![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897695.png)

![3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2897697.png)